molecular formula C16H15N5O B2549449 N-benzyl-N-methyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1396629-38-1

N-benzyl-N-methyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2549449
CAS No.: 1396629-38-1
M. Wt: 293.33
InChI Key: RPISMZFCUCLRBE-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C16H15N5O and its molecular weight is 293.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Applications

Several studies have focused on the synthesis of benzamide-based compounds and their derivatives, demonstrating significant anti-influenza, antimicrobial, and antiproliferative activities. For instance, the synthesis of novel benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives showed remarkable antiavian influenza virus activity. These compounds were prepared through various chemical reactions and tested in vitro for their anti-influenza A virus (subtype H5N1) activity, with several demonstrating significant antiviral activities against bird flu influenza (H5N1) (Hebishy et al., 2020).

Antimicrobial and Anticancer Evaluation

Another aspect of research involves the synthesis and evaluation of benzamide derivatives for their antimicrobial and anticancer properties. For example, the synthesis of N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide and its evaluation against bacterial and fungal strains, as well as its anticancer activity against MDA-MB-231 breast cancer cells, highlights the potential of these compounds in developing new therapeutic agents (Senthilkumar et al., 2021).

Material Science and Chemical Synthesis

The research extends beyond biological applications into material science, where the synthesis and characterization of compounds with pyrazole and pyridazine cores are explored for their potential in creating new materials with unique properties. Studies have investigated the synthesis of substituted imidazo[1,5-a]pyrazines and their functionalization reactions, which could be relevant for applications in materials science and as intermediates in organic synthesis (Board et al., 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, its mechanism of action would involve interacting with certain biological targets in the body .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as medicine or materials science, and studying its physical, chemical, and biological properties in more detail .

Properties

IUPAC Name

N-benzyl-N-methyl-6-pyrazol-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-20(12-13-6-3-2-4-7-13)16(22)14-8-9-15(19-18-14)21-11-5-10-17-21/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPISMZFCUCLRBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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